molecular formula C15H21N3O3 B7920065 (S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7920065
M. Wt: 291.35 g/mol
InChI Key: AQXWAKLIFDKBSS-ZDUSSCGKSA-N
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Description

(S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Acetylation: The amino group is acetylated to form the amino-acetylamino moiety.

    Benzyl Ester Formation: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester: The enantiomer of the compound, which may have different biological activities and properties.

    N-Acetyl-L-proline benzyl ester: A structurally similar compound with different functional groups.

Uniqueness

(S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

benzyl (2S)-2-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c16-9-14(19)17-10-13-7-4-8-18(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXWAKLIFDKBSS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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